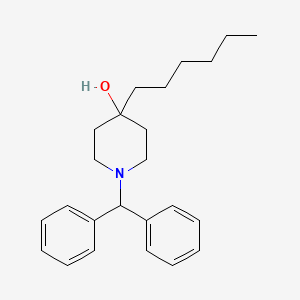

1-Benzhydryl-4-hexylpiperidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H33NO |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

1-benzhydryl-4-hexylpiperidin-4-ol |

InChI |

InChI=1S/C24H33NO/c1-2-3-4-11-16-24(26)17-19-25(20-18-24)23(21-12-7-5-8-13-21)22-14-9-6-10-15-22/h5-10,12-15,23,26H,2-4,11,16-20H2,1H3 |

InChI Key |

MJJFIAIFQWXWHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Benzhydryl 4 Hexylpiperidin 4 Ol

Established Synthetic Pathways to the Piperidin-4-ol Core

The synthesis of the central piperidin-4-ol scaffold is a critical first step, relying on established and versatile chemical strategies.

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The piperidine ring, a ubiquitous motif in pharmaceuticals, can be constructed through various synthetic routes. A primary method involves the hydrogenation of pre-existing pyridine (B92270) rings, which offers a direct path to the saturated heterocyclic system. Other significant strategies include intramolecular cyclization reactions, which build the ring from acyclic precursors. These cyclizations can be promoted by various catalysts, including metals and acids, and often proceed through mechanisms like the aza-Michael reaction or reductive amination.

Modern approaches have further expanded the toolkit for piperidine synthesis. For instance, domino-cyclization strategies catalyzed by transition metals and photochemical methods for creating bicyclic piperidinones (which can be reduced to piperidines) have been developed. The functionalization of a pre-formed piperidine ring is also a common strategy to introduce desired substituents.

Table 1: Key Strategies for Piperidine Ring Synthesis

| Method | Description | Key Features |

|---|---|---|

| Pyridine Hydrogenation | Reduction of a pyridine ring to a piperidine ring using hydrogen gas and a metal catalyst. | Direct, often high-yielding. |

| Intramolecular Cyclization | Formation of the piperidine ring from an acyclic amine precursor containing a suitable electrophilic or unsaturated moiety. | Versatile, allows for pre-installation of substituents. |

| Reductive Amination | Cyclization of dicarbonyl compounds with ammonia (B1221849) or primary amines. | A classic and reliable method. |

| Domino Reactions | Multi-step reactions that occur in a single pot to rapidly build molecular complexity. | Efficient, atom-economical. |

| C-H Functionalization | Direct introduction of functional groups onto the C-H bonds of a pre-existing piperidine ring. | Allows for late-stage modification. |

Introduction of the Hydroxyl Group at Position 4

Once the piperidine ring is formed, or concurrently with its formation, a hydroxyl group must be installed at the C-4 position. A straightforward and widely used method for this transformation is the reduction of a corresponding piperidin-4-one intermediate. Reagents such as sodium borohydride (B1222165) are commonly employed for this purpose.

More advanced techniques offer greater control and efficiency. Biocatalytic C-H oxidation, using enzymes like hydroxylases, can introduce hydroxyl groups into piperidine rings with high regio- and stereoselectivity. Another innovative approach is the use of electrochemical oxidation, which can also facilitate the stereoselective introduction of a hydroxyl group onto the piperidine ring. A facile synthesis for piperidin-4-ol has been documented, highlighting the accessibility of this key starting material.

Functionalization of the Piperidine Scaffold

With the 4-hydroxypiperidine (B117109) core in hand, the next stages involve the precise attachment of the benzhydryl and hexyl groups to create the target molecule, 1-Benzhydryl-4-hexylpiperidin-4-ol.

Regioselective Attachment of the Benzhydryl Moiety

The benzhydryl group is typically installed on the piperidine nitrogen atom (N-1 position). This is a regioselective process, as the secondary amine of the piperidine ring is a potent nucleophile. The most common method for this N-alkylation is a nucleophilic substitution reaction. This involves reacting the piperidine derivative with a benzhydryl halide, such as benzhydryl bromide or chloride, often in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct. This synthetic step is analogous to the synthesis of other N-benzhydryl piperidine and piperazine (B1678402) derivatives, which are prevalent in medicinal chemistry.

Stereoselective Installation of the Hexyl Side Chain

The introduction of the hexyl group at the C-4 position is a pivotal step that can be accomplished via the addition of an organometallic reagent to a 4-piperidone (B1582916) precursor. Specifically, a Grignard reaction using hexylmagnesium bromide or a similar organolithium reagent (hexyllithium) with an N-protected 4-piperidone is the most direct route.

This reaction transforms the C-4 ketone into a tertiary alcohol and installs the hexyl chain. It is important to note that this addition to the prochiral ketone center creates a stereocenter at C-4. Achieving stereoselectivity in such additions often requires the use of chiral auxiliaries or catalysts if a specific stereoisomer is desired. The Matteson homologation of chiral boronic esters represents a powerful method for the stereoselective synthesis of highly functionalized side chains, which could be adapted for this purpose.

Table 2: Functionalization Reactions

| Step | Reaction Type | Reagents | Position |

|---|---|---|---|

| Benzhydryl Attachment | Nucleophilic Substitution | Benzhydryl halide, Base | N-1 |

| Hexyl Installation | Grignard/Organolithium Addition | Hexylmagnesium bromide, N-protected 4-piperidone | C-4 |

Exploration of Derivatization for Structure-Activity Relationship Studies

To understand how the different parts of the this compound molecule contribute to its biological activity, chemists synthesize and test a variety of related compounds. This process is known as a Structure-Activity Relationship (SAR) study. The fundamental idea is that the biological activity of a compound is a function of its molecular structure.

By systematically modifying the structure, researchers can identify key pharmacophoric features. For this compound, SAR studies would likely explore modifications at three key positions:

The Benzhydryl Moiety: Substituents (e.g., halogens, methoxy (B1213986) groups) could be added to the phenyl rings. The effect of these substitutions can reveal important electronic and steric interactions with the biological target.

The Piperidine Core: The core scaffold itself can be altered. For example, replacing the piperidine with a different heterocyclic ring, such as piperazine, can have a significant impact on biological activity by changing the geometry and hydrogen bonding capacity of the molecule.

The Hexyl Side Chain: The length and nature of the alkyl chain at C-4 can be varied. Shortening, lengthening, or introducing branching or unsaturation into the hexyl chain would probe the size and nature of the binding pocket it occupies.

These systematic modifications allow medicinal chemists to build a comprehensive picture of the molecular interactions driving the compound's effects, guiding the design of more potent and selective analogs.

Methodological Advancements in Analog Synthesis

The synthesis of analogs of this compound primarily revolves around the strategic modification of the substituent at the 4-position of the piperidine ring. This allows for a systematic investigation of how different alkyl or aryl groups at this position influence the compound's properties. A key advancement in the synthesis of these tertiary alcohol analogs is the utilization of organometallic reagents, particularly Grignard reagents, reacting with a common precursor, 1-benzhydryl-4-piperidone.

The general synthetic approach commences with the preparation of 1-benzhydryl-4-piperidone. This intermediate is typically synthesized via the N-alkylation of 4-piperidone with benzhydryl bromide or a similar benzhydrylating agent. The subsequent and crucial step in generating a diverse range of analogs is the addition of a selected organometallic reagent to the ketone functionality of 1-benzhydryl-4-piperidone.

The Grignard reaction is a versatile and widely employed method for this transformation. youtube.comyoutube.com It involves the reaction of an organomagnesium halide (R-MgX), the Grignard reagent, with the carbonyl group of the piperidone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol. The versatility of this reaction lies in the wide array of commercially available or readily synthesizable Grignard reagents, enabling the introduction of various alkyl and aryl substituents at the 4-position.

For the synthesis of the parent compound, this compound, hexylmagnesium bromide would be the Grignard reagent of choice. By substituting hexylmagnesium bromide with other organomagnesium halides, a library of analogs can be efficiently produced. For instance, the use of methylmagnesium bromide would yield the 4-methyl analog, while phenylmagnesium bromide would result in the 4-phenyl derivative.

This methodological approach allows for the systematic exploration of the structure-activity relationships by modifying the lipophilicity, steric bulk, and electronic properties of the substituent at the C4 position. The table below illustrates a representative selection of analogs that can be synthesized using this advanced methodological approach, highlighting the starting Grignard reagent for each.

Table 1: Representative Analogs of this compound and their Corresponding Synthetic Precursors

| Analog Compound Name | R-Group at C4 | Corresponding Grignard Reagent |

| 1-Benzhydryl-4-methylpiperidin-4-ol | Methyl | Methylmagnesium bromide |

| 1-Benzhydryl-4-ethylpiperidin-4-ol | Ethyl | Ethylmagnesium bromide |

| 1-Benzhydryl-4-propylpiperidin-4-ol | Propyl | Propylmagnesium bromide |

| 1-Benzhydryl-4-butylpiperidin-4-ol | Butyl | Butylmagnesium bromide |

| 1-Benzhydryl-4-phenylpiperidin-4-ol | Phenyl | Phenylmagnesium bromide |

| 1-Benzhydryl-4-benzylpiperidin-4-ol | Benzyl | Benzylmagnesium bromide |

The synthesis of these analogs is crucial for understanding the chemical space around the lead compound. Research in this area focuses on refining the reaction conditions to improve yields and purity. This includes optimizing the solvent system, reaction temperature, and the stoichiometry of the reactants. While the Grignard reaction is a powerful tool, alternative organometallic reagents, such as organolithium compounds, can also be employed and may offer advantages in certain cases, such as increased reactivity or altered selectivity.

Further derivatization of the tertiary alcohol group itself is another avenue for analog synthesis, although less common for this class of compounds. This could involve etherification or esterification of the hydroxyl group to explore the impact of modifying this hydrogen-bond donor.

Pharmacological Characterization and Molecular Mechanisms of 1 Benzhydryl 4 Hexylpiperidin 4 Ol

Investigation of Receptor Binding Profiles

The pharmacological activity of 1-Benzhydryl-4-hexylpiperidin-4-ol is defined by its binding to and modulation of specific neurotransmitter receptors. Its piperidine (B6355638) core, substituted with a benzhydryl group and a hexyl chain, is suggestive of its potential to engage with receptor systems known to recognize such chemical motifs. idrblab.net

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity (e.g., D4 Receptor Interactions)

While research has pointed towards the potential for this compound to act as a modulator of neurotransmitter systems, including the dopamine receptor family, specific binding affinity data for the dopamine D4 receptor subtype for this particular compound are not extensively detailed in publicly available research. ontosight.ai General studies on related piperidine derivatives often highlight the importance of the substituent on the piperidine nitrogen and the nature of the group at the 4-position in determining affinity and selectivity for the D4 receptor. However, without specific binding assays for this compound, its precise D4 receptor interaction profile remains an area for further investigation.

Opioid Receptor System Modulation (e.g., Delta-Opioid Receptor Agonism/Antagonism)

G-Protein Coupled Receptor Signaling Pathways

The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, transduces extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins. idrblab.net Upon ligand binding, such as with this compound, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit of the associated G-protein. This leads to the dissociation of the Gα and Gβγ subunits, both of which can then interact with various downstream effectors to propagate the signal. idrblab.net

Downstream Effector Modulation (e.g., Adenylate Cyclase Inhibition)

A primary signaling pathway modulated by the activation of the delta-opioid receptor is the inhibition of adenylyl cyclase. idrblab.net This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, the binding of a ligand like this compound to the delta-opioid receptor leads to a decrease in intracellular cAMP levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and subsequently influence gene transcription and cellular function. idrblab.net

Ionic Channel Regulation and Neurotransmitter Release Mechanisms (e.g., Calcium Ion Currents, Potassium Ion Conductance)

The modulation of ion channels is another significant consequence of delta-opioid receptor activation. The signaling cascade initiated by ligand binding leads to the inhibition of voltage-gated calcium ion channels and the activation of inwardly rectifying potassium channels. idrblab.net The reduction in calcium influx and the increase in potassium efflux both contribute to a hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential. This ultimately results in the inhibition of neurotransmitter release. idrblab.net

Enzyme Interaction and Inhibitory Potential

Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with various enzymes or its potential as an enzyme inhibitor beyond its indirect effects on adenylyl cyclase through GPCR signaling. Further enzymatic screening and assays would be necessary to fully characterize its profile in this regard.

Elucidation of Neuroprotective Mechanisms at the Molecular and Cellular Level

The neuroprotective potential of this compound can be inferred from the known activities of its structural analogs, primarily benzhydrylpiperidine and 4-hydroxypiperidine (B117109) derivatives. The mechanisms likely involve modulation of neurotransmitter systems, regulation of ion channels, and influence on intracellular signaling pathways that govern cell survival and death.

The benzhydryl group is a key pharmacophore in many centrally acting agents. Its presence suggests potential interactions with various receptors and transporters in the central nervous system. For instance, derivatives of benzhydrylpiperidine have been shown to interact with dopamine transporters (DAT), indicating a possible role in modulating dopaminergic neurotransmission. nih.gov The conformationally constrained nature of the piperidine ring in such molecules provides a template for high-affinity binding to DAT. nih.gov

Furthermore, piperidine derivatives have been investigated for their effects on N-methyl-D-aspartate (NMDA) receptors, which are critically involved in excitotoxicity, a common pathway in neuronal cell death. Antagonism of NMDA receptors is a well-established neuroprotective strategy. The structural features of this compound may allow it to interact with these receptors, thereby mitigating excitotoxic damage.

At the cellular level, neuroprotection is often mediated by the activation of pro-survival signaling pathways, such as the Akt and extracellular signal-regulated kinase (ERK) pathways. Some arylpiperazine derivatives have demonstrated neuroprotective effects by modulating these very pathways. nih.gov It is plausible that this compound could exert its neuroprotective effects by influencing the phosphorylation status of key proteins in these cascades, ultimately promoting neuronal survival.

Additionally, piperidine alkaloids have been shown to exert inhibitory effects on voltage-gated sodium (Na+) and calcium (Ca2+) channels. nih.gov By blocking these channels, such compounds can reduce excessive neuronal firing and calcium influx, both of which are hallmarks of neuronal injury.

Table 1: Putative Neuroprotective Mechanisms and Cellular Targets

| Mechanism | Cellular Target | Potential Effect of this compound |

| Modulation of Neurotransmitter Systems | Dopamine Transporter (DAT) | Inhibition of dopamine reuptake |

| Regulation of Ion Channels | NMDA Receptors | Antagonism of excitotoxic signaling |

| Voltage-gated Na+ and Ca2+ channels | Reduction of excessive neuronal firing and calcium overload | |

| Intracellular Signaling | Akt and ERK Pathways | Promotion of pro-survival signaling |

Cellular and Molecular Basis of Anti-inflammatory Activity

The anti-inflammatory properties of piperidine-containing compounds are well-documented and are often attributed to their ability to modulate key inflammatory pathways. The structure of this compound, combining a lipophilic benzhydryl group with a polar hydroxypiperidine moiety, suggests a potential to interact with both membrane-associated and cytosolic components of the inflammatory cascade.

A primary mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Piperine, a well-known piperidine alkaloid, has been shown to inhibit NF-κB activation. nih.govresearchgate.net It is conceivable that this compound could similarly interfere with the NF-κB pathway, leading to a downstream reduction in the production of inflammatory mediators.

The inhibition of pro-inflammatory enzymes is another important anti-inflammatory mechanism. Compounds containing the 4-hydroxypiperidine scaffold have been investigated for their anti-inflammatory properties. researchgate.net Some piperidine derivatives have demonstrated the ability to inhibit the activity of enzymes like trypsin, which can play a role in the inflammatory process. researchgate.netnih.gov Furthermore, the structural similarity of the benzhydryl moiety to substrates of cyclooxygenase enzymes suggests a potential for direct inhibition of COX-1 and/or COX-2, thereby reducing the synthesis of prostaglandins, which are potent inflammatory mediators.

The significant lipophilicity imparted by the hexyl group at the C4 position may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. This could lead to more potent inhibition of cytoplasmic and nuclear components of the inflammatory response.

Table 2: Potential Anti-inflammatory Mechanisms and Molecular Targets

| Mechanism | Molecular Target | Potential Effect of this compound |

| Inhibition of Pro-inflammatory Gene Expression | NF-κB Signaling Pathway | Reduced expression of cytokines, iNOS, and COX-2 |

| Direct Enzyme Inhibition | Cyclooxygenase (COX-1/COX-2) | Decreased production of prostaglandins |

| Trypsin | Modulation of protease-mediated inflammation |

Mechanisms of Antioxidant Action in Biological Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key contributor to cellular damage in a variety of pathological conditions. The chemical structure of this compound suggests several potential mechanisms for antioxidant activity.

The benzhydryl group itself, with its two phenyl rings, can participate in radical scavenging activities. The delocalized electrons of the aromatic rings can stabilize radical species, thereby neutralizing their reactivity. nih.gov Furthermore, piperidine-containing compounds have been shown to possess direct antioxidant activity by quenching various free radicals. nih.gov

In addition to direct radical scavenging, this compound may also exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes. Studies on related compounds have shown that they can influence the levels of enzymes such as superoxide (B77818) dismutase (SOD) and catalase, which are crucial for the detoxification of superoxide radicals and hydrogen peroxide, respectively. nih.gov Some piperidine derivatives have also been found to protect against the depletion of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov

The lipophilicity conferred by the hexyl group is an important consideration for antioxidant activity. Increased lipophilicity can enhance the partitioning of the molecule into lipid membranes, which are major sites of oxidative damage. mdpi.com This could allow this compound to more effectively protect membrane lipids from peroxidation. Indeed, studies on other lipophilic antioxidants have shown a correlation between their lipophilicity and their protective effects against lipid peroxidation. mdpi.com

Table 3: Plausible Antioxidant Mechanisms

| Mechanism | Description | Potential Role of this compound |

| Direct Radical Scavenging | Neutralization of reactive oxygen species (ROS) through electron or hydrogen atom donation. | The benzhydryl and piperidine moieties may directly interact with and neutralize free radicals. |

| Modulation of Antioxidant Enzymes | Upregulation or protection of endogenous antioxidant enzymes. | May enhance the activity of enzymes like superoxide dismutase (SOD) and catalase. |

| Protection of Intracellular Antioxidants | Prevention of the depletion of non-enzymatic antioxidants. | Could help maintain levels of reduced glutathione (GSH). |

| Inhibition of Lipid Peroxidation | Prevention of oxidative damage to cellular membranes. | The lipophilic hexyl group may facilitate localization to membranes to inhibit peroxidation. |

Structure Activity Relationship Sar Analysis of 1 Benzhydryl 4 Hexylpiperidin 4 Ol and Analogs

Contribution of the Piperidine (B6355638) Ring System to Receptor Recognition

The piperidine ring is a fundamental heterocyclic scaffold found in a vast array of pharmacologically active compounds. nih.gov Its saturated, six-membered ring structure provides a three-dimensional framework that can adopt various conformations, such as chair and boat forms, to orient appended functional groups for optimal interaction with receptor binding pockets. nih.gov In the context of 1-Benzhydryl-4-hexylpiperidin-4-ol analogs, the nitrogen atom within the piperidine ring is a key feature, often serving as a protonatable center that can engage in ionic interactions with acidic residues in the target receptor. The stereochemistry of the substituents on the piperidine ring can also significantly influence binding affinity and selectivity. nih.gov

The formation of the piperidine ring itself can be achieved through various synthetic routes, including the hydrogenation of pyridine (B92270) precursors or intramolecular cyclization reactions. nih.gov These methods allow for the introduction of diverse substituents and the control of stereochemistry, which are crucial for exploring the SAR of piperidine-containing compounds. For instance, in related 3,6-disubstituted piperidine derivatives, the spatial arrangement of the functional groups was found to be critical for their activity at monoamine transporters. nih.gov

Influence of Benzhydryl Group Modifications on Pharmacological Activity

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a bulky, lipophilic moiety that plays a pivotal role in the pharmacological activity of many compounds. In analogs of this compound, this group is instrumental in forming aromatic stacking interactions with receptors. nih.gov Modifications to the phenyl rings of the benzhydryl group can significantly impact receptor binding and functional activity.

For example, the introduction of substituents on the phenyl rings can alter the electronic properties and steric profile of the molecule. In a series of benzhydryl piperazine (B1678402) analogs, the substitution pattern on the benzhydryl moiety was found to be a key determinant of their affinity and efficacy as cannabinoid CB1 receptor inverse agonists. nih.gov Specifically, the presence of para-fluoro substituents on both phenyl rings was a common feature in potent analogs. nih.gov These findings suggest that the electronic nature and the potential for halogen bonding of the substituents can fine-tune the interaction with the receptor.

Interactive Table: Modifications of the Benzhydryl Group and Receptor Affinity

| Compound/Analog | Benzhydryl Group Modification | Receptor Target | Affinity (Ki) |

| LDK1203 | bis(4-fluorophenyl)methyl | CB1 Receptor | Not specified |

| LDK1222 | bis(4-fluorophenyl)methyl | CB1 Receptor | Not specified |

| LDK1229 | bis(4-fluorophenyl)methyl | CB1 Receptor | 220 nM |

Impact of Hexyl Chain Substitutions on Receptor Binding and Efficacy

The C-4 position of the piperidine ring in this compound is occupied by a hexyl group. The nature of the alkyl substituent at this position can have a profound effect on the compound's lipophilicity and its ability to fit into and interact with hydrophobic pockets within the receptor binding site. The length and branching of the alkyl chain can influence both binding affinity and the efficacy of the compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Significance of the C-4 Hydroxyl Moiety for Molecular Interactions

The hydroxyl group at the C-4 position of the piperidine ring introduces a polar functional group capable of forming hydrogen bonds with specific residues in the receptor. This hydrogen bonding capacity can be a crucial determinant of binding affinity and selectivity. The stereochemistry of the hydroxyl group, whether it is in an axial or equatorial position relative to the piperidine ring, can also dramatically affect its ability to engage in these interactions.

In a study of related piperidine derivatives, the introduction and stereochemical orientation of an exocyclic hydroxyl group were shown to be critical for their potency as dopamine (B1211576) and norepinephrine (B1679862) transporter inhibitors. nih.gov For example, a compound with an S-configuration at the hydroxyl-bearing carbon was more potent than its R-stereoisomer, indicating a specific spatial requirement for optimal interaction with the transporter proteins. nih.gov This underscores the importance of the C-4 hydroxyl moiety in this compound for anchoring the ligand within the binding site through specific hydrogen bond donor and acceptor interactions.

Computational Approaches in SAR Elucidation (e.g., Molecular Modeling, QSAR)

Computational methods such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis are invaluable tools for understanding the SAR of complex molecules like this compound. nih.govnih.govmdpi.com These approaches allow researchers to visualize the three-dimensional interactions between a ligand and its receptor and to develop predictive models that correlate structural features with biological activity.

Molecular modeling studies, including docking simulations, can predict the binding pose of a ligand within the active site of a receptor. For instance, docking studies of a benzhydryl piperazine analog at the CB1 receptor helped to elucidate the key interactions responsible for its inverse agonist activity. nih.gov These models can guide the design of new analogs with improved affinity and selectivity.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By analyzing a dataset of compounds with varying substituents and activities, QSAR models can identify the physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) that are most important for activity. nih.gov These models can then be used to predict the activity of novel, untested compounds, thereby streamlining the drug discovery process. For example, QSAR studies on dihydropyridine (B1217469) calcium channel blockers revealed that potency was dependent on lipophilicity and electronic terms. nih.gov While specific QSAR models for this compound are not publicly available, the principles of this approach are broadly applicable to its SAR elucidation.

Preclinical Pharmacological Evaluation in in Vitro Disease Models

Models of Neurodegenerative Disorders

The investigation of 1-Benzhydryl-4-hexylpiperidin-4-ol's effects in models of neurodegenerative disorders would be a critical first step in determining its potential as a therapeutic agent. These in vitro systems allow for the controlled study of disease-specific pathological mechanisms.

Parkinson's Disease In Vitro Models

To assess the potential of this compound in the context of Parkinson's disease, researchers would typically utilize cellular models that replicate key aspects of the disease's pathology, such as dopaminergic neuron loss and alpha-synuclein (B15492655) aggregation. Commonly used models include human neuroblastoma cell lines (e.g., SH-SY5Y) treated with neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to induce a Parkinson's-like phenotype.

Table 1: Hypothetical Data on the Neuroprotective Effects of this compound in a Parkinson's Disease In Vitro Model

| Treatment Group | Cell Viability (%) | Reactive Oxygen Species (ROS) Levels (Fold Change) | Alpha-Synuclein Aggregation (Arbitrary Units) |

| Vehicle Control | 100 ± 5 | 1.0 ± 0.1 | 0.5 ± 0.2 |

| Neurotoxin (e.g., MPP+) | 52 ± 6 | 3.5 ± 0.4 | 4.2 ± 0.5 |

| Neurotoxin + this compound (1 µM) | 65 ± 5 | 2.8 ± 0.3 | 3.1 ± 0.4 |

| Neurotoxin + this compound (10 µM) | 85 ± 7 | 1.5 ± 0.2 | 1.8 ± 0.3 |

This table presents hypothetical data for illustrative purposes only, as no actual research findings were available.

Alzheimer's Disease In Vitro Models

For Alzheimer's disease, in vitro studies would focus on the compound's ability to mitigate amyloid-beta (Aβ) plaque formation and tau hyperphosphorylation, two of the main pathological hallmarks of the disease. This is often studied using neuronal cell cultures or genetically modified cell lines that overproduce Aβ and tau.

Table 2: Illustrative Data on the Effects of this compound in an Alzheimer's Disease In Vitro Model

| Treatment Group | Amyloid-Beta (Aβ42) Levels (pg/mL) | Phosphorylated Tau (p-Tau) Levels (Fold Change) | Neurite Outgrowth (µm) |

| Vehicle Control | 250 ± 30 | 1.0 ± 0.1 | 150 ± 15 |

| Aβ Oligomer Treatment | 1500 ± 120 | 4.2 ± 0.5 | 60 ± 8 |

| Aβ Oligomer + this compound (1 µM) | 1200 ± 100 | 3.1 ± 0.4 | 85 ± 10 |

| Aβ Oligomer + this compound (10 µM) | 800 ± 70 | 1.8 ± 0.2 | 120 ± 12 |

This table presents hypothetical data for illustrative purposes only, as no actual research findings were available.

Models of Psychiatric Conditions

Evaluating the impact of this compound on cellular models relevant to psychiatric conditions would be essential to understand its potential as a psychotropic agent.

In Vitro Models for Schizophrenia-Related Dysfunctions

In vitro models for schizophrenia often involve investigating disruptions in neurotransmitter systems, particularly dopamine (B1211576) and glutamate. Researchers might use primary neuronal cultures or cell lines to study the effects of the compound on dopamine D2 receptor signaling or NMDA receptor function, which are thought to be dysregulated in schizophrenia.

In Vitro Models for Depression-Related Dysfunctions

To explore the antidepressant potential of this compound, in vitro studies would likely focus on its effects on the serotonin (B10506) system. This could involve examining its interaction with serotonin transporters (SERT) or various serotonin receptors in cell-based assays. Additionally, its influence on neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) in cultured neurons could be assessed.

Assessment of Neurotransmitter System Modulation in Preclinical Paradigms

A crucial aspect of the preclinical evaluation would be to determine the compound's direct effects on key neurotransmitter systems. This is typically achieved through radioligand binding assays and functional assays.

Table 3: Hypothetical Neurotransmitter Receptor Binding Profile for this compound

| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine Transporter (DAT) | Data not available | Data not available |

| Serotonin Transporter (SERT) | Data not available | Data not available |

| Norepinephrine (B1679862) Transporter (NET) | Data not available | Data not available |

| Dopamine D2 Receptor | Data not available | Data not available |

| Serotonin 5-HT2A Receptor | Data not available | Data not available |

| NMDA Receptor | Data not available | Data not available |

| Sigma-1 Receptor | Data not available | Data not available |

This table represents the type of data that would be generated in such studies; no actual data for this compound was found.

Evaluation of Cellular Stress Response and Viability in Disease Mimicry

No publicly available research data was found for this section.

In Vitro Metabolism Studies and Metabolic Fate Prediction for Research Applications

Methodological Frameworks for Metabolite Profiling and Identification

The initial stages of metabolic investigation for 1-Benzhydryl-4-hexylpiperidin-4-ol involve a series of in vitro experiments designed to identify the primary routes of biotransformation. These studies utilize subcellular fractions and isolated cells to mimic the metabolic environment of the liver.

Application of Human Liver Microsomes and Isolated Hepatocytes

Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, are a standard tool for investigating Phase I metabolic reactions. mdpi.com They contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism. mdpi.com For this compound, incubations with HLMs in the presence of cofactors like NADPH would be performed to identify potential oxidative metabolites. nih.gov The rate of disappearance of the parent compound and the formation of metabolites would be monitored over time to determine its metabolic stability. researchgate.net

Isolated human hepatocytes offer a more comprehensive in vitro model as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors for a wider range of metabolic reactions. These cells can provide a more complete picture of the metabolic profile of this compound, including conjugation reactions.

A hypothetical metabolic profile of this compound following incubation with human liver microsomes is presented in Table 1.

Table 1: Hypothetical Metabolites of this compound Identified in Human Liver Microsome Incubations

| Metabolite ID | Proposed Biotransformation | m/z |

| M1 | Monohydroxylation (hexyl chain) | +16 |

| M2 | N-dealkylation | -167 |

| M3 | Benzhydryl hydroxylation | +16 |

| M4 | Piperidine (B6355638) ring oxidation | +14 |

| M5 | Dihydroxylation (hexyl chain) | +32 |

This table is for illustrative purposes and represents potential metabolic pathways.

Role of Recombinant Cytochrome P450 Enzymes and UDP-Glucuronosyltransferases

Similarly, recombinant UDP-glucuronosyltransferases (UGTs) are used to investigate Phase II glucuronidation reactions. The formation of glucuronide conjugates of the parent compound or its Phase I metabolites would be assessed using specific UGT isoforms.

Table 2 illustrates a hypothetical reaction phenotyping summary for this compound.

Table 2: Hypothetical Contribution of Recombinant Human CYP Isoforms to the Metabolism of this compound

| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) |

| CYP3A4 | 150.2 |

| CYP2D6 | 45.8 |

| CYP2C9 | 12.5 |

| CYP2C19 | 5.1 |

| CYP1A2 | <1.0 |

This table is for illustrative purposes and represents a potential enzymatic contribution profile.

In Silico Prediction Models for Metabolic Transformations

In silico models, which use computational algorithms, play a significant role in predicting the metabolic fate of compounds early in the discovery process. Software programs can predict the most likely sites of metabolism on a molecule, the so-called "soft spots." researchgate.net For this compound, these models would analyze the chemical structure to identify atoms or functional groups that are most susceptible to enzymatic attack by CYPs and other metabolic enzymes. This predictive approach helps to prioritize experimental studies and can guide the design of more metabolically stable analogues.

Comparative Metabolic Pathway Analysis Across Preclinical Species

To ensure that the animal models used for preclinical safety and efficacy studies are relevant to humans, it is essential to conduct comparative metabolism studies. frontiersin.org The metabolic profile of this compound would be investigated in liver microsomes and hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) and compared to the human data. frontiersin.orgnih.gov Significant differences in the metabolic pathways could influence the choice of the most appropriate animal model for further studies.

Identification of Potential Sites for Metabolic Vulnerability (Metabolic "Soft Spots")

The identification of metabolic "soft spots" is a critical outcome of in vitro metabolism studies. researchgate.net These are chemically labile positions in a molecule that are prone to metabolism, often leading to rapid clearance or the formation of active or reactive metabolites. For this compound, potential soft spots could include the hexyl chain, the benzhydryl group, and the piperidine ring. researchgate.net For instance, the benzylic positions on the benzhydryl group and the aliphatic hexyl chain are often susceptible to hydroxylation. researchgate.net Pinpointing these vulnerabilities allows medicinal chemists to make structural modifications to block or slow down metabolism at these sites, thereby improving the compound's pharmacokinetic properties.

Advanced Research Methodologies and Future Research Trajectories

Application of 1-Benzhydryl-4-hexylpiperidin-4-ol as a Mechanistic Probe

In pharmacology and biochemistry, a mechanistic probe is a molecule used to investigate the function of a biological system, such as a receptor or an enzyme. nih.gov Given its structural features, this compound holds potential as a mechanistic probe. The benzhydryl moiety is a common pharmacophore in centrally acting agents, and the piperidine (B6355638) ring is a versatile scaffold known to interact with a variety of biological targets. researchgate.netnih.gov

The application of this compound as a probe would involve synthesizing it with high purity and then using it in a variety of in vitro and in vivo assays to determine its biological targets. For instance, radiolabeled versions of the compound could be used in binding assays to identify specific receptors or enzymes it interacts with. The 4-hydroxy-4-alkylpiperidine structure is a known feature in compounds with affinity for various receptors, and the specific nature of the N-substituent (the benzhydryl group) and the C4-substituent (the hexyl group) would be critical in determining its binding profile. nih.gov

Development of Bioanalytical Assays for Detection and Quantification in Research Matrices

To study the pharmacokinetics and pharmacodynamics of this compound, sensitive and specific bioanalytical assays are required. These assays are crucial for quantifying the compound in various research matrices, such as plasma, tissue homogenates, and cell cultures. The development of such assays would likely involve liquid chromatography-mass spectrometry (LC-MS), a powerful technique for the separation and detection of small molecules in complex mixtures.

The lipophilic nature of the benzhydryl and hexyl groups suggests that the compound will have good solubility in organic solvents, which would be a key consideration in developing the extraction and chromatography methods. A potential challenge would be to achieve a low limit of quantification to accurately measure concentrations after administration in preclinical studies. The development of such an assay would be a critical step before any in vivo research could be conducted.

High-Throughput Screening Methodologies for Derivative Libraries

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. azolifesciences.comnih.govmdpi.com A library of derivatives of this compound could be synthesized to explore the structure-activity relationships (SAR) of this chemical scaffold. Modifications could be made to the benzhydryl group (e.g., introducing substituents on the phenyl rings), the hexyl chain (e.g., varying its length or introducing unsaturation), or by replacing the hydroxyl group with other functional groups.

These derivative libraries could then be screened using HTS against a panel of biological targets to identify compounds with desired activities. nih.gov For example, cell-based assays could be used to screen for compounds that inhibit the growth of cancer cells or modulate the activity of a specific receptor. nih.gov The data from HTS would be invaluable for identifying lead compounds for further development.

Integration of Systems Biology Approaches for Comprehensive Understanding

Systems biology is an approach that aims to understand the complex interactions within biological systems. nih.govnih.gov By integrating data from genomics, proteomics, and metabolomics, systems biology can provide a more holistic view of the effects of a compound on a cell or organism. mdpi.com In the context of this compound, a systems biology approach could be used to elucidate its mechanism of action and to identify potential off-target effects.

For instance, if a lead compound from the HTS of a derivative library shows potent activity, its effect on global gene expression could be analyzed using microarray or RNA-sequencing technologies. This could reveal the signaling pathways that are modulated by the compound and provide insights into its mechanism of action. nih.gov Such an approach moves beyond a single-target perspective and can provide a more comprehensive understanding of a compound's biological effects.

Conceptual Frameworks for Next-Generation Analog Design

The design of next-generation analogs of this compound would be guided by the data obtained from initial screening and SAR studies. nih.govnih.gov The goal of analog design is to optimize the properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. tandfonline.com A conceptual framework for the design of new analogs would consider the contributions of each of the structural components of the molecule.

Based on the known SAR of related compounds, a number of hypotheses can be formulated for the design of new analogs. For example, the introduction of polar groups on the benzhydryl moiety could improve aqueous solubility, while modifications to the hexyl chain could be used to fine-tune lipophilicity and target engagement. The table below outlines a conceptual framework for the design of next-generation analogs.

| Structural Modification | Rationale | Potential Impact |

| Substitution on Phenyl Rings of Benzhydryl Group | Modulate electronic properties and steric bulk. | Altered binding affinity and selectivity. |

| Variation of C4-Alkyl Chain Length | Optimize lipophilicity and fit within a binding pocket. | Improved potency and pharmacokinetic properties. |

| Replacement of C4-Hydroxyl Group | Introduce new hydrogen bonding interactions or alter polarity. | Modified target interactions and selectivity. |

| Modification of the Piperidine Ring | Introduce conformational constraints or additional functional groups. | Enhanced potency and reduced off-target effects. |

This systematic approach to analog design, informed by empirical data and computational modeling, would be essential for the development of any potential therapeutic agents based on the this compound scaffold.

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Transition metal catalysts (e.g., Pd/C) improve yield in hydrogenation steps.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or dichloromethane balances reactivity and safety .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like amide coupling .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

Robust characterization requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, benzhydryl protons appear as multiplets in δ 7.2–7.5 ppm, while the hexyl chain shows characteristic alkyl signals (δ 0.8–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment (≥95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Data Interpretation Tip : Compare spectral data with structurally similar compounds, such as 4-benzylpiperidin-4-ol derivatives, to resolve ambiguities .

How does the substitution pattern on the piperidine ring influence the biological activity of this compound?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

Q. Comparative Analysis Table :

| Compound | Substituents | Key Biological Activity |

|---|---|---|

| 1-Benzylpiperidin-4-ol | Benzyl, hydroxyl | Moderate enzyme inhibition |

| 4-(Aminomethyl) derivative | Aminomethyl, benzyl | Enhanced receptor binding |

| 1-Benzhydryl analog | Benzhydryl, hexyl | Improved blood-brain barrier penetration |

Methodological Approach : Use molecular docking and MD simulations to predict substituent effects on target binding .

How can researchers resolve contradictions in biological activity data across studies involving this compound?

Advanced Research Question

Discrepancies often arise from:

- Purity Variability : Impurities ≥5% can skew bioassay results. Validate purity via HPLC and elemental analysis .

- Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO) alter IC₅₀ values. Standardize protocols using guidelines like NIH/NCATS recommendations .

- Structural Analog Interference : Metabolites or degradation products (e.g., oxidized benzhydryl groups) may confound results. Track stability via accelerated degradation studies (40°C/75% RH) .

Case Study : Inconsistent CCR5 antagonism data for hydroxy-substituted piperidines were resolved by controlling stereochemistry and solvent polarity .

What experimental strategies can elucidate the mechanism of action of this compound at molecular targets?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs .

Q. Example Workflow :

Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins .

Functional Assays : Test dose-dependent inhibition of enzymatic activity (e.g., luciferase-based reporter systems) .

How can researchers design stability studies for this compound under varying storage conditions?

Basic Research Question

Follow ICH Q1A guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.